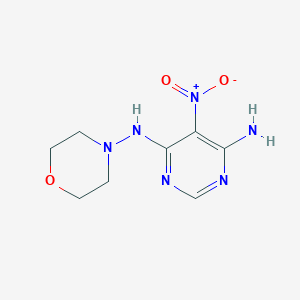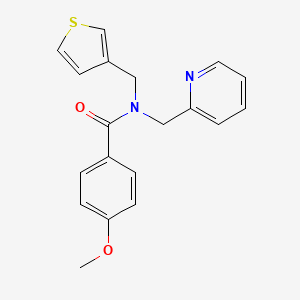
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTB, and it has been the subject of extensive research over the past few years.
作用機序
The exact mechanism of action of MPTB is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes in the body. Specifically, MPTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, MPTB can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
MPTB has been shown to have a variety of biochemical and physiological effects. Studies have shown that MPTB can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, MPTB has been shown to reduce the production of inflammatory cytokines, which are molecules that play a crucial role in the development of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of MPTB is its potency and specificity. MPTB has been shown to be highly effective at inhibiting the activity of HDACs, making it a promising candidate for the treatment of cancer and inflammatory diseases. However, one of the limitations of MPTB is its toxicity. Studies have shown that MPTB can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on MPTB. One area of research is to further explore its potential applications in cancer treatment. Specifically, researchers could investigate the efficacy of MPTB in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers could investigate the potential use of MPTB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers could explore the development of new analogs of MPTB with improved potency and reduced toxicity.
合成法
The synthesis of MPTB involves a multi-step process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate compound is then reacted with 2-pyridinemethanol and 3-thiophenemethanol to form MPTB. The final product is purified using column chromatography to obtain a high yield of pure MPTB.
科学的研究の応用
MPTB has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that MPTB has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, MPTB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-18-7-5-16(6-8-18)19(22)21(12-15-9-11-24-14-15)13-17-4-2-3-10-20-17/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMIHAMTRNHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

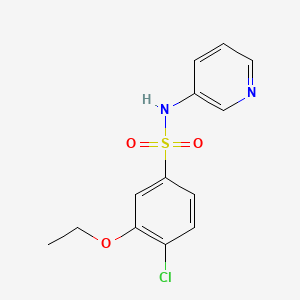
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419353.png)
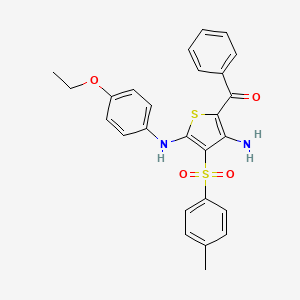
![N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2419357.png)
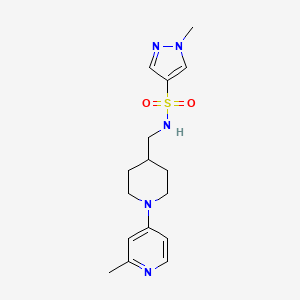
![Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419362.png)
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419363.png)


![N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2419367.png)

